1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-4-2-3-10-6-7(9(12)13)5-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBBAKLFCDXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-methoxypropylamine with a suitable precursor that contains the pyrrolidine ring and carboxylic acid group. One common method involves the use of 4-hydroxypiperidine as a starting material, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and cost-effectiveness. The process generally involves the use of large-scale reactors and controlled reaction conditions to maintain consistency. Post-treatment steps include cooling the reaction solution, filtering, concentrating the filtrate, and extracting with organic solvents to obtain the final product .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions:
-
Reagents : Methanol/ethanol with H₂SO₄ catalysis , thionyl chloride (SOCl₂) for in situ acid chloride formation.
-
Conditions : Reflux (60–80°C) with protic acids or room temperature with coupling agents.
-
Products : Methyl/ethyl esters (e.g., compound 2a in MDPI studies ).
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux (12h) | Methyl ester | 85% | |
| Acid chloride formation | SOCl₂ | RT, 2h | Acyl chloride intermediate | 90% |
Amidation Reactions
The carboxylic acid forms amides via activation or direct coupling:
-
Reagents : Amines (e.g., hydrazine, substituted anilines) with carbodiimides (DCC).
-
Conditions : Room temperature in aprotic solvents (DMF, THF).
-
Products : Hydrazides (e.g., compound 3a in MDPI studies ) or substituted amides.
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate | Reflux (propan-2-ol, 6h) | Hydrazide derivative | 78% | |
| Amide coupling | DCC, Et₃N | RT, 24h | Functionalized amide | 65% |
Oxidation
The pyrrolidine ring’s α-carbon to the ketone undergoes oxidation:
-
Reagents : KMnO₄ (acidic conditions), CrO₃.
-
Products : Dicarboxylic acids or ring-opened products.
Reduction
The ketone group is reduced to a secondary alcohol:
-
Reagents : NaBH₄ (selective for ketones), LiAlH₄ (stronger reducing agent).
-
Products : 5-Hydroxypyrrolidine derivatives.
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ketone oxidation | KMnO₄, H₂SO₄ | 50°C, 4h | Dicarboxylic acid | 70% | |
| Ketone reduction | NaBH₄, MeOH | RT, 2h | 5-Hydroxypyrrolidine | 82% |
Substitution Reactions
The carboxylic acid group participates in nucleophilic substitution:
-
Reagents : Alkyl halides (R-X), PCl₅ for chloride formation.
-
Products : Acid halides or alkyl esters.
| Reaction Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Chlorination | PCl₅ | Reflux (toluene, 3h) | Acid chloride | 88% | |
| Alkylation | CH₃I, K₂CO₃ | RT, 12h | Methyl ester | 75% |
Cyclization and Ring-Opening
The pyrrolidine ring undergoes cycloaddition or ring-opening under specific conditions:
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Thermal cyclization | None | 200°C, 1h | Lactam derivative | |
| Acid hydrolysis | HCl, H₂O₂ | RT, 6h | γ-Amino acid |
Mechanistic Insights
-
Esterification/Amidation : Proceeds via protonation of the carboxylic acid, followed by nucleophilic attack.
-
Oxidation : KMnO₄ cleaves the α-C–H bond, forming a carboxyl group.
-
Reduction : NaBH₄ selectively reduces the ketone via a six-membered transition state.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit significant activity against multidrug-resistant pathogens, including Staphylococcus aureus and Clostridioides difficile. These compounds showed structure-dependent antimicrobial activity, making them promising candidates for further development in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid | S. aureus (vancomycin-intermediate) | 16 µg/mL |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C. difficile | 32 µg/mL |
| Hydrazone derivative | C. auris | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the disruption of cellular processes associated with tumor growth .
Table 2: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cancer Cell Line Targeted | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12 |
| Hydrazone derivative | MCF-7 | 15 |
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. Studies have indicated that these compounds can mitigate oxidative stress in neuronal cells, thereby preserving cell viability under toxic conditions .
Several case studies have documented the effectiveness of this compound in various applications:
- Case Study 1: A study focused on the antimicrobial efficacy of pyrrolidine derivatives demonstrated that modifications at specific positions significantly enhanced activity against resistant bacterial strains.
- Case Study 2: An investigation into the anticancer properties revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs of 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid and their reported properties:
Key Research Findings on Analogous Compounds
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl) Derivatives :
- Compounds with free carboxylic acid groups (e.g., compound 6 ) exhibited the strongest reducing power (optical density = 1.675 at 700 nm), outperforming ascorbic acid in ferric-reducing assays .
- Heterocyclic derivatives (e.g., compound 21 ) demonstrated dual antioxidant mechanisms, showing high activity in both DPPH radical scavenging (1.35× vitamin C) and reducing power assays (OD = 1.149) .
Structural Influences on Bioactivity
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring enhanced radical scavenging activity by stabilizing reactive intermediates .
- Hydrophilic vs.
Notes on Data Limitations and Assumptions
Limited Direct Data: No experimental data on this compound’s biological activity were found in the evidence. Comparisons rely on structural analogs.
Substituent-Driven Predictions: The 3-methoxypropyl group’s ether linkage may confer moderate lipophilicity, but its electron-donating effects could reduce oxidative stability compared to EWGs like -Cl or -NO₂ .
Potential Applications: Based on analogs, this compound may serve as a precursor for prodrugs or metal-chelating agents, leveraging its carboxylic acid group for further functionalization.
Biological Activity
1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring with a carboxylic acid group and a methoxypropyl substituent. This unique structure may contribute to its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures have shown activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1a | >128 | No activity |
| 1b | 64 | Methicillin-resistant S. aureus |
| 2b | 128 | NDM-1-producing A. baumannii |
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy, making it a promising scaffold for drug development .
Anticancer Activity
The anticancer properties of this compound derivatives have also been investigated. In vitro studies using human lung adenocarcinoma (A549) cell lines demonstrated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-fluorobenzimidazole derivative | 10 | A549 |
| Hydrazone with thien-2-yl fragment | 20 | A549 |
The anticancer activity appears to be structure-dependent, with specific substitutions leading to enhanced potency .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell survival and proliferation.
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, a study reported the synthesis of various 5-oxopyrrolidine derivatives, which were screened for their antimicrobial and anticancer activities. The results indicated that certain modifications could lead to compounds with enhanced biological activities, providing insights into structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid, and what parameters critically influence yield?
- Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves cyclocondensation of substituted amines or phenols with carbonyl-containing precursors (e.g., itaconic acid or pyrrolidine-2,5-dione derivatives) under acidic or catalytic conditions. Critical parameters include:
- Temperature : Elevated temperatures (e.g., reflux conditions) to ensure complete conversion .
- Catalysts : Use of HCl, H₂SO₄, or Lewis acids to accelerate ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Purification : Acid-base extraction or recrystallization to isolate the carboxylic acid product .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Answer :
- ¹H/¹³C NMR : To confirm the presence of the methoxypropyl group (δ ~3.3 ppm for OCH₃) and pyrrolidinone carbonyl (δ ~175 ppm) .
- HPLC : For purity assessment, especially when monitoring reaction progress .
- FT-IR : To identify carboxylic acid C=O stretching (~1700 cm⁻¹) and amide bands (~1650 cm⁻¹) .
- Elemental analysis : To validate molecular composition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of analogs with bulky substituents (e.g., 3-methoxypropyl vs. aryl groups)?
- Answer : Bulky groups like 3-methoxypropyl may sterically hinder cyclization. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves energy efficiency .
- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) to facilitate coupling reactions .
- Solvent optimization : Use of high-boiling solvents (e.g., toluene) to maintain reaction temperature without decomposition .
- Data contradiction resolution : Compare kinetic studies (e.g., via LC-MS) to identify rate-limiting steps when substituents vary .
Q. What experimental designs are recommended for evaluating the pharmacological potential of this compound in cancer or antimicrobial studies?
- Answer :
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Target identification : Molecular docking to predict interactions with enzymes (e.g., kinases or bacterial topoisomerases) .
- Control experiments : Compare activity with structurally similar analogs (e.g., 1-(4-chlorophenyl) derivatives) to establish structure-activity relationships (SAR) .
Q. How can computational methods aid in predicting the stability and reactivity of this compound under varying pH conditions?
- Answer :
- DFT calculations : To model protonation states of the carboxylic acid group and predict pKa values .
- Molecular dynamics simulations : Assess conformational stability of the pyrrolidinone ring in aqueous vs. lipid environments .
- Degradation pathways : Predict hydrolytic or oxidative degradation products using software like ACD/Labs or Spartan .
Methodological Challenges
Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Answer :
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolic stability (e.g., using LC-MS/MS) to identify poor absorption or rapid clearance .
- Formulation optimization : Use liposomal encapsulation or prodrug strategies to enhance solubility and tissue penetration .
- Animal models : Validate efficacy in disease-specific models (e.g., xenografts for cancer) with dose-response studies .
Q. How should researchers approach the synthesis of deuterated or isotopically labeled analogs for metabolic tracing studies?
- Answer :
- Isotope incorporation : Use deuterated methanol (CD₃OD) during esterification steps to label the methoxy group .
- Position-specific labeling : Employ ¹³C-labeled itaconic acid to track the carboxylic acid moiety .
- Analytical validation : Confirm labeling efficiency via mass spectrometry and isotope ratio monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
